molecular formula C15H25N3O B8817116 N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-amine CAS No. 690998-87-9

N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-amine

Cat. No.: B8817116
CAS No.: 690998-87-9
M. Wt: 263.38 g/mol
InChI Key: JXIANVJMHAEGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-1-((4-methoxypyridin-3-yl)methyl)piperidin-4-amine is a useful research compound. Its molecular formula is C15H25N3O and its molecular weight is 263.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

690998-87-9

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

1-[(4-methoxypyridin-3-yl)methyl]-N-propan-2-ylpiperidin-4-amine

InChI

InChI=1S/C15H25N3O/c1-12(2)17-14-5-8-18(9-6-14)11-13-10-16-7-4-15(13)19-3/h4,7,10,12,14,17H,5-6,8-9,11H2,1-3H3

InChI Key

JXIANVJMHAEGCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCN(CC1)CC2=C(C=CN=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(N-tert-butoxycarbonyl-N-isopropylamino)-1-(4-methoxypyrid-3-ylmethyl)piperidine (17.0 g, 0.047 mol) in dioxane (93 mL) was cooled to 5° C. in ice/water bath. To this solution was added concentrated hydrochloric acid (40 mL) and the resulting mixture was stirred 5° C. for 15 minutes. The ice/water bath was then removed and the reaction mixture was stirred for 12 hours. The reaction mixture was then concentrated in vacuo to dryness, diluted with dichloromethane (100 mL) and 10 N aqueous sodium hydroxide was added slowly (CAUTION: very exothermic) until the pH was 14. The mixture was stirred for 0.5 hours and the organic layer was then separated and the aqueous layer was washed three times with dichloromethane (200 mL). The organic layers were then separated and dried over sodium sulfate (10 g). The sodium sulfate was removed by filtration and the organic layer was concentrated in vacuo to give 7.8 g of the title intermediate as a yellow oil (65% yield; 83% purity by GC).
Name
4-(N-tert-butoxycarbonyl-N-isopropylamino)-1-(4-methoxypyrid-3-ylmethyl)piperidine
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
65%

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